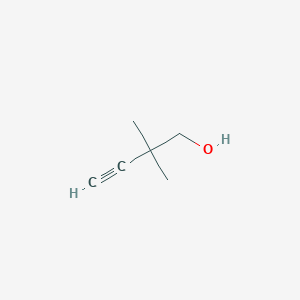

2,2-Dimethylbut-3-yn-1-ol

Description

2,2-Dimethylbut-3-yn-1-ol is a tertiary propargyl alcohol characterized by a hydroxyl group at position 1, a triple bond between carbons 3 and 4, and two methyl substituents at position 2 of the butyne backbone (molecular formula: C₆H₁₀O). This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry for applications such as click chemistry, polymer synthesis, and as a precursor for bioactive molecules.

Properties

IUPAC Name |

2,2-dimethylbut-3-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-6(2,3)5-7/h1,7H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFXMRZBDPZSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylbut-3-yn-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of acetylene with acetone in the presence of a base or Lewis acid catalyst.

Industrial Production Methods

On an industrial scale, this compound is produced using similar methods but optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbut-3-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The triple bond can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alkenes or alkanes.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,2-Dimethylbut-3-yn-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Dimethylbut-3-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the triple bond can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Table 1: Comparison of Propargyl Alcohols

Key Findings :

- Steric Effects : The 2,2-dimethyl substitution in the target compound increases steric hindrance compared to 3-Methyl-1-butyn-3-ol, likely reducing nucleophilic attack at the propargylic position .

- Electronic Effects : The benzodioxole group in 4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol enhances π-π stacking interactions, improving binding affinity to biological targets .

Amino-Substituted Analogues

Table 2: Amino Alcohol Comparisons

Key Findings :

- Reactivity Differences: The amino group in 4-Amino-2,2-dimethylbut-3-yn-1-ol allows differentiation from non-amino analogues via selective precipitation reactions (e.g., with Tollens’ reagent) .

- Biological Activity: Aromatic substituents, as in 1-{[(2,3-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol, enhance interactions with hydrophobic enzyme pockets .

Enolic and Cyclic Derivatives

Table 3: Enolic/Cyclic Compound Comparisons

Key Findings :

- Stability: The triple bond in this compound provides greater thermal stability compared to enolic derivatives like 2,3-Dimethylbut-2-en-1-ol .

- Conjugation Effects : Cyclic structures (e.g., dihydrobenzofuran) enable extended conjugation, useful in optoelectronic materials .

Biological Activity

2,2-Dimethylbut-3-yn-1-ol, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

The compound features a unique structure characterized by an alkyne functional group and a hydroxyl group. This configuration allows for various interactions within biological systems, making it a subject of interest for pharmacological studies.

Biological Activities

1. Enzyme Inhibition:

Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its ability to modulate enzyme activities, which could have implications in various metabolic pathways. For instance, preliminary studies suggest that it may inhibit specific cytochrome P450 enzymes involved in drug metabolism.

2. Antimicrobial Properties:

The compound has shown potential antimicrobial activity against several bacterial strains. In vitro studies demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

3. Anticancer Activity:

Recent investigations have highlighted the compound's anticancer properties. In particular, studies have shown that it can inhibit the proliferation of liver cancer cells in murine models. The proposed mechanism involves the promotion of autophagy through the upregulation of specific growth factor receptors .

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:

- Receptor Binding: The hydroxyl group may facilitate hydrogen bonding with receptor sites, enhancing binding affinity and specificity.

- Click Chemistry Applications: The alkyne moiety allows for participation in click chemistry reactions, which can be utilized for bioconjugation and drug delivery systems.

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on murine hepatic cancer models revealed that treatment with this compound significantly reduced tumor growth. Mechanistic studies indicated that this effect was mediated through the activation of autophagic pathways and modulation of EGFR signaling .

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate potency compared to standard antibiotics .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.